4,4'-Dihydroxybenzanilide

Descripción

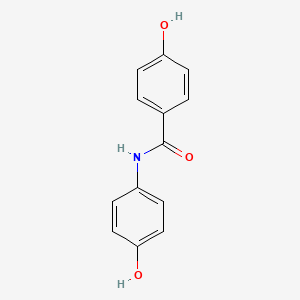

4,4'-Dihydroxybenzanilide (chemical formula: C₁₃H₁₂N₂O₃) is a benzanilide derivative featuring hydroxyl (-OH) groups at the para positions of both benzene rings. While direct data on this compound are sparse in the provided evidence, its analogs—such as 4,4'-diaminobenzanilide () and 4,4'-dinitrobenzanilide ()—highlight the importance of para-substituents in modulating reactivity and applications. The hydroxyl groups likely increase its acidity compared to amino or nitro derivatives, making it relevant in pharmaceutical or agrochemical contexts where hydrogen-bond donors are critical .

Propiedades

IUPAC Name |

4-hydroxy-N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-11-5-1-9(2-6-11)13(17)14-10-3-7-12(16)8-4-10/h1-8,15-16H,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTPJCYSFNTVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359188 | |

| Record name | 4,4'-dihydroxybenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22744-42-9 | |

| Record name | 4,4'-dihydroxybenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxybenzanilide can be synthesized through the thermal rearrangement of dihydroxybenzophenone oximes. This process involves reacting dihydroxybenzophenone with an acid adduct of hydroxylamine in the presence of a base and an inert solvent or reaction medium . The rearrangement reaction can optionally employ acid catalysts to facilitate conversion at lower temperatures .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Dihydroxybenzanilide often involves the use of hydrogen peroxide and an acid catalyst in acetonitrile as a solvent. This method minimizes the formation of byproducts and allows for easy purification of the intended product .

Análisis De Reacciones Químicas

Types of Reactions: 4,4’-Dihydroxybenzanilide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The amide linkage can be reduced to form corresponding amines.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

Oxidation: Quinones

Reduction: Amines

Substitution: Ethers or esters

Aplicaciones Científicas De Investigación

Preparation Methods

4,4'-Dihydroxybenzanilide can be synthesized through the thermal rearrangement of dihydroxybenzophenone oximes, which involves reacting dihydroxybenzophenone with an acid adduct of hydroxylamine in the presence of a base and an inert solvent or reaction medium. Industrially, it is synthesized using hydrogen peroxide and an acid catalyst in acetonitrile as a solvent to minimize byproducts and allow for easy purification.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

Types of Reactions:

- Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The amide linkage can be reduced to form corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

- Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters. Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Scientific Research Applications

This compound is used in scientific research across various fields:

- Chemistry: As an intermediate in the synthesis of various organic compounds.

- Biology: As a building block for the development of bioactive molecules.

- Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry: In the production of polymers and other advanced materials.

Biological Activities

This compound has diverse biological activities.

- Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial strains and fungi. Derivatives of this compound can inhibit the growth of Sclerotinia sclerotiorum, with inhibition rates ranging from 47.2% to 86.1% compared to standard control drugs like quinoxyfen.

- Antitumor Activity: It can suppress the growth of tumor cell lines, with specific IC50 values reported below 10 μM, and induce apoptosis in cancer cells.

- Anti-inflammatory Effects: It modulates cytokine production and reduces inflammation markers, making it a candidate for further research in inflammatory diseases. An extract from a study also demonstrated significant inhibition in serotonin and egg albumin-induced hind paw edema in rats at doses of 100, 200 and 300 mg/kg .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications at specific positions on the benzene ring or the amine group can enhance or diminish its activity.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group addition | Increases antimicrobial potency |

| Alteration of amine substituents | Affects cytotoxicity against tumor cells |

Case Studies

- Antimicrobial Efficacy: Derivatives with additional halogen substitutions showed improved antimicrobial activity against gram-positive and gram-negative bacteria. The most effective derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- Antitumor Mechanism: When tested on human breast cancer cell lines (MCF-7), it resulted in a dose-dependent reduction in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.

Mecanismo De Acción

The mechanism of action of 4,4’-Dihydroxybenzanilide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds with the target molecules, enhancing its binding affinity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share the benzanilide backbone but differ in substituents, leading to distinct properties and applications:

Structural and Functional Group Comparison

Key Observations :

- Hydroxyl vs. Amino/Nitro Groups: Hydroxyl substituents enhance polarity and hydrogen-bonding capacity compared to amino (basic) or nitro (electron-withdrawing) groups. This affects solubility and biological interactions .

- Chlorinated Derivatives : Zanilox’s chlorine atoms increase lipophilicity, making it effective as an anthelmintic drug .

Physical Properties

Key Observations :

- Solubility Trends : Hydroxybenzanilide derivatives exhibit pH-dependent solubility due to ionizable hydroxyl groups. Chlorinated analogs (e.g., Zanilox) show markedly lower aqueous solubility, favoring lipid membranes .

- Thermal Stability: Nitro and diamino derivatives decompose at higher temperatures, likely due to stronger intramolecular interactions .

Key Observations :

- Antimicrobial vs. Anthelmintic : Hydroxy and chloro derivatives target different biological systems. Hydroxyl groups may disrupt microbial enzymes, while chlorine enhances penetration into parasitic systems .

- Industrial Use: Diamino and nitro derivatives are favored in materials science due to their reactivity in polymerization or nitration reactions .

Critical Analysis of Contradictions and Limitations

- Data Gaps: Direct experimental data on this compound are absent in the evidence.

- Solubility vs. Bioactivity : While hydroxyl groups improve solubility, excessive polarity (e.g., in 4-hydroxybenzoic acid) may reduce cell membrane penetration, limiting bioactivity compared to lipophilic analogs like Zanilox .

Actividad Biológica

4,4'-Dihydroxybenzanilide (C13H11NO3) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features two hydroxyl groups attached to a benzene ring, which is linked to an aniline moiety. This structural configuration is pivotal in determining its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating inhibitory effects. For instance, studies have shown that derivatives of this compound can inhibit the growth of Sclerotinia sclerotiorum, with inhibition rates ranging from 47.2% to 86.1% compared to standard control drugs like quinoxyfen .

2. Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have indicated that it can suppress the growth of tumor cell lines, with specific IC50 values reported below 10 μM, qualifying it as cytotoxic against certain cancer types . The mechanism appears to involve the induction of apoptosis in cancer cells, although detailed pathways remain under investigation.

3. Anti-inflammatory Effects

this compound has shown promising anti-inflammatory effects in various models. It modulates cytokine production and reduces inflammation markers, making it a candidate for further research in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications at specific positions on the benzene ring or the amine group can enhance or diminish its activity. For example:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group addition | Increases antimicrobial potency |

| Alteration of amine substituents | Affects cytotoxicity against tumor cells |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed that compounds with additional halogen substitutions showed improved antimicrobial activity against gram-positive and gram-negative bacteria. The most effective derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Case Study 2: Antitumor Mechanism

In another study focusing on the antitumor effects, this compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .

Q & A

Q. How to reconcile conflicting reports on the oxidative stability of this compound?

- Methodology : Conduct accelerated stability studies under varying oxygen concentrations (0–21% O₂) and temperatures (25–60°C). Use EPR (Electron Paramagnetic Resonance) to detect free radical intermediates. Compare degradation pathways with those of phenolic antioxidants (e.g., BHT) to identify protective mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.